Albendazole sulfone (ABZSO2) is a primary metabolite of the benzimidazole anthelmintic drug Albendazole. [, , , , , , , , , , , ] While Albendazole itself requires metabolic activation to exert its anthelmintic effect, Albendazole sulfone is generally considered pharmacologically inactive against parasites. [, , , , , , , , , , , ] Despite its inactivity against parasites, Albendazole sulfone plays a crucial role in pharmacokinetic studies and serves as a valuable marker for monitoring Albendazole treatment efficacy and residue depletion. [, , , , , , , , , , , ]
The synthesis of albendazole sulfone primarily occurs through the metabolic oxidation of albendazole in vivo, where it is first converted to albendazole sulfoxide before further oxidizing to form albendazole sulfone.
Albendazole sulfone features a complex molecular structure characterized by:
Albendazole sulfone participates in various chemical reactions, primarily as a result of its oxidation state:
The mechanism of action of albendazole sulfone is closely related to its parent compound, albendazole:
The pharmacodynamic profile indicates that albendazole sulfone retains significant anthelmintic activity, although its potency may vary compared to albendazole .
Albendazole sulfone exhibits distinct physical and chemical properties:
High-performance liquid chromatography (HPLC) is commonly employed for the analysis and quantification of albendazole sulfone in biological samples, ensuring accurate measurement during pharmacokinetic studies .
Albendazole sulfone serves various scientific applications:
Albendazole sulfone (ABZ-SO₂) is the terminal oxidative metabolite of the anthelmintic prodrug albendazole (ABZ). The metabolic cascade initiates with the conversion of ABZ to albendazole sulfoxide (ABZ-SO), primarily mediated by microsomal flavin-containing monooxygenases (FMOs) and cytochrome P450 (CYP) isoforms (notably CYP3A4 and CYP1A). ABZ-SO is then further oxidized to ABZ-SO₂, a reaction almost exclusively catalyzed by CYP-dependent enzymes, particularly CYP2C9, CYP2C19, and CYP3A4 in humans [1] [6]. This two-step oxidation irreversibly funnels ABZ toward its sulfone form, effectively terminating its anthelmintic activity.
Table 1: Enzymatic Pathways in Albendazole Sulfone Formation
Substrate | Primary Metabolite | Catalyzing Enzymes | Kinetic Parameters |
---|---|---|---|
Albendazole (ABZ) | Albendazole sulfoxide (ABZ-SO) | FMO, CYP3A4, CYP1A | High hepatic extraction ratio |
Albendazole sulfoxide (ABZ-SO) | Albendazole sulfone (ABZ-SO₂) | CYP2C9, CYP2C19, CYP3A4 | Low Km (high affinity) |
Hepatic CYP450 enzymes are the dominant drivers of ABZ-SO₂ synthesis. In vitro studies using human liver microsomes confirm CYP2C9 and CYP3A4 as the highest-affinity catalysts (Km = 15–45 µM), with CYP2C19 contributing minor activity [1] [4]. Crucially, CYP1A induction significantly accelerates this conversion. Repeated ABZ administration in ruminants (e.g., mouflon) upregulates CYP1A expression via transcriptional activation, increasing ABZ-SO oxidation to ABZ-SO₂ by 3–4 fold. This auto-induction loop accelerates prodrug deactivation and reduces systemic exposure to therapeutically active ABZ-SO [4] [8].
Metabolic flux toward ABZ-SO₂ exhibits marked species-specific differences:
Table 2: Interspecies Variability in Albendazole Sulfone Formation
Species | Primary CYP Isoforms | Inducible by ABZ? | Relative ABZ-SO₂ Formation Rate |
---|---|---|---|
Human | CYP2C9, CYP3A4 | Moderate (CYP3A4) | Intermediate |
Sheep (Ovis aries) | CYP1A2, FMO3 | High (CYP1A) | High |
Cattle (Bos taurus) | CYP1A2, CYP2C | High (CYP1A) | High |
H. contortus (nematode) | CYP-like monooxygenases | No | Low |
ABZ-SO₂ is pharmacologically inert against helminths due to structural alterations that disrupt target binding. The sulfone group’s tetrahedral geometry and high polarity prevent effective interaction with β-tubulin, the benzimidazole anthelmintics' molecular target. Consequently, ABZ-SO₂ exhibits <5% anthelmintic potency compared to ABZ-SO in larval development assays [7] [9].
However, emerging evidence reveals a functional paradox: while inactive against nematodes, ABZ-SO₂ directly targets Wolbachia endosymbionts within filarial parasites. It disrupts bacterial cell division by inhibiting FtsZ polymerization, inducing aberrant filamentous Wolbachia morphology. This explains the macrofilaricidal synergy observed when ABZ is co-administered with other anti-Wolbachia agents [9].
Key Structural Determinants of Inactivity:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7